molecular formula C13H8ClFN2S B2988435 N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine CAS No. 131213-17-7

N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine

Cat. No.: B2988435
CAS No.: 131213-17-7
M. Wt: 278.73
InChI Key: AGORJZPLOXPETN-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine is a synthetic benzothiazole derivative of significant interest in the field of antimicrobial research. This compound is an analogue of Triclocarban (TCC), a known antimicrobial agent, designed by incorporating a benzothiazole moiety, a structure frequently associated with diverse pharmacological activities . Recent scientific studies highlight that benzothiazole-containing diarylureas demonstrate potent antibacterial properties, particularly against Gram-positive bacteria. Specifically, research on closely related compounds has shown that the strategic introduction of halogen atoms, such as chlorine and fluorine, on the benzothiazole and phenyl rings can significantly enhance antibacterial activity . For instance, certain analogues have exhibited superior efficacy against Staphylococcus aureus and Enterococcus faecalis , a bacterium notoriously involved in challenging nosocomial infections, with some compounds displaying minimum inhibitory concentration (MIC) values as low as 8 µg/mL . The mechanism of action for this class of compounds is believed to involve perturbation of microbial fatty acid synthesis and disruption of cell membrane formation . This research-grade compound is intended for in vitro studies to further explore its mechanism and potential as a novel antibacterial agent. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2S/c14-8-1-4-10(5-2-8)16-13-17-11-6-3-9(15)7-12(11)18-13/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGORJZPLOXPETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=C(S2)C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine, a member of the benzothiazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring both chlorinated and fluorinated aromatic systems. Its molecular formula is C10H7ClFN2SC_{10}H_{7}ClFN_{2}S, with a molecular weight of 232.69 g/mol. The presence of the fluorine and chlorine atoms enhances its reactivity and biological interactions.

Antimicrobial Activity

This compound exhibits notable antimicrobial and antifungal properties. Research has demonstrated its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The compound's mechanism involves disrupting cellular processes in pathogens, making it a candidate for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown promise in inhibiting key enzymes involved in cancer cell proliferation. Notably, it has been tested against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (lung)22.13PI3Kγ inhibition
This compoundMCF-7 (breast)61.03CDK2 and Akt inhibition

These findings suggest that the compound may affect multiple signaling pathways associated with tumor growth and survival .

Enzyme Inhibition

The compound has also been identified as an inhibitor of various critical enzymes involved in cellular functions. Studies indicate that it can inhibit cyclin-dependent kinases (CDKs), mTOR pathways, and other regulators essential for cell cycle progression and apoptosis .

Case Studies

Recent studies have highlighted the compound's potential in clinical settings:

  • Study on Lung Cancer Cells : A study evaluated the effects of this compound on A549 lung cancer cells using flow cytometry. The results indicated significant apoptosis induction at concentrations above 10 µM .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity of the compound against clinical isolates of Staphylococcus aureus. The results demonstrated a strong correlation between concentration and inhibition zone size, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

Variations in substituents at the 6-position of the benzothiazole ring significantly alter physicochemical properties. lists several 1,3-benzothiazol-2-amine derivatives with distinct substituents:

Compound Substituent at 6-position Melting Point (°C)
6-Fluoro (3l) F 153–155
6-Chloro (3m) Cl 158–160
6-Cyano (3j) CN 185–187
6-Nitro (3k) NO₂ 223–225

The target compound combines a 6-fluoro group with a 4-chlorophenyl substituent.

Aryl Substituent Variations on the Amine Group

The 4-chlorophenyl group on the amine is a critical structural feature. For example:

  • N-(4-fluorophenyl)maleimide (IC₅₀ = 5.18 μM)
  • N-(4-chlorophenyl)maleimide (IC₅₀ = 7.24 μM)
  • N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 μM)

This implies that substituting the 4-chlorophenyl group in the target compound with other halophenyl groups may retain or modulate bioactivity without drastic losses in potency .

Key Research Findings and Implications

  • Substituent Position and Bioactivity : The 6-fluoro substituent on benzothiazole may enhance electronic interactions in target binding, while the 4-chlorophenyl group contributes to lipophilicity and receptor affinity.
  • Synthetic Flexibility: Mechanochemical methods () enable efficient synthesis of benzothiazole derivatives, suggesting scalable routes for the target compound.
  • Halogen Effects : The size and electronegativity of halogen substituents (F, Cl, Br, I) on aryl groups may have minimal impact on certain biological activities, as seen in MGL inhibition (), but could influence physicochemical properties like melting points .

Q & A

Advanced Research Question

  • Electron-withdrawing groups (e.g., -F) : Decrease π→π* transition energy, shifting UV-Vis absorption to 320 nm (ε = 12,500 M⁻¹cm⁻¹) .
  • Hammett constants : The 4-chlorophenyl group (σₚ = 0.23) enhances electrophilic substitution rates at the thiazole ring’s C5 position compared to -OCH₃ (σₚ = -0.27) .
  • Reactivity : Fluorine’s inductive effect increases oxidative stability, as shown by TGA data (decomposition onset at 279°C vs. 251°C for non-fluorinated analogs) .

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